4-(Benzo[d]oxazol-2-yl)aniline

Catalog No.
S662879
CAS No.
20934-81-0
M.F
C13H10N2O
M. Wt
210.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Benzo[d]oxazol-2-yl)aniline

CAS Number

20934-81-0

Product Name

4-(Benzo[d]oxazol-2-yl)aniline

IUPAC Name

4-(1,3-benzoxazol-2-yl)aniline

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C13H10N2O/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,14H2

InChI Key

XZYQBYQGHHGXBC-UHFFFAOYSA-N

SMILES

Array

solubility

20.8 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)N

The exact mass of the compound 4-(1,3-Benzoxazol-2-yl)aniline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 20.8 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Benzo[d]oxazol-2-yl)aniline, CAS 20934-81-0, is a specialized aromatic amine featuring a rigid benzoxazole heterocycle fused to a phenylamine structure. This configuration makes it a critical precursor for high-performance polymers, particularly polyimides and polyamides, where the benzoxazole unit contributes to enhanced thermal stability, mechanical strength, and specific optoelectronic properties. [1] Its primary role is as a diamine monomer or a building block where the para-substituted aniline group provides a reactive site for polymerization, leading to materials with high glass transition temperatures (Tg) and excellent thermal decomposition resistance, often exceeding 500°C. [2]

Direct substitution of 4-(Benzo[d]oxazol-2-yl)aniline with its isomers (e.g., meta-substituted analogs) or related heterocycles (like benzimidazoles) is often unviable for process-sensitive applications. The para-position of the amine group dictates a linear and rigid polymer chain structure, which is fundamental to achieving maximum thermal stability and mechanical properties in the final polymer. [1] Switching to a meta-isomer introduces a kink in the polymer backbone, which can drastically alter solubility, melt viscosity, and the glass transition temperature (Tg), compromising performance specifications. [2] Similarly, substituting the benzoxazole core with a benzimidazole introduces hydrogen bonding capabilities, changing polymer chain interactions and thus affecting solubility and processability in critical ways. [3]

Enhanced Thermal Stability: Higher Glass Transition Temperature in Derived Polyimides

The isomeric position of the amine functionality directly impacts the thermal properties of resulting polymers. In a comparative study, poly(benzoxazole imide)s were synthesized from isomeric diamines. The series derived from a para-oriented benzoxazole structure consistently exhibited higher glass transition temperatures (Tg) and superior thermal stability (Td5%) compared to the series derived from a meta-oriented structure, demonstrating the importance of the linear, rigid backbone imparted by the para-isomer. [1]

Evidence DimensionGlass Transition Temperature (Tg) of Resulting Polyimide
Target Compound DataUp to 363°C (for polymers from related para-structured diamines)
Comparator Or BaselineLower Tg values (e.g., 285-333°C) for polymers derived from meta- or asymmetric isomers
Quantified DifferencePotentially 30-60°C higher Tg depending on the specific polymer system
ConditionsPoly(benzoxazole imide)s synthesized via thermal imidization with various commercial dianhydrides. [REFS-1, REFS-2]

A higher Tg is a critical procurement requirement for materials used in high-temperature electronics, aerospace, and automotive applications, ensuring dimensional stability and performance under thermal stress.

Improved Processability: Superior Solubility of Derived Polymers for Film Casting

The molecular architecture derived from 4-(benzo[d]oxazol-2-yl)aniline and its analogs influences polymer solubility, a key factor for processability. Polyimides synthesized using benzoxazole-containing diamines often exhibit good solubility in common aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc). [1] This contrasts with some alternative high-rigidity monomers that can lead to intractable polymers. For instance, while benzimidazole-based polyamides also show good solubility, their hydrogen-bonding capability can alter processing parameters compared to non-hydrogen-bonding benzoxazole systems. [2] The ability to form high-concentration, stable solutions is crucial for producing high-quality, uniform films and coatings.

Evidence DimensionSolubility in Organic Solvents
Target Compound DataPolymers are generally soluble in NMP, DMAc, and m-cresol at room temperature.
Comparator Or BaselineOther rigid aromatic polymers which may exhibit limited solubility, requiring harsh processing conditions.
Quantified DifferenceEnables solution-based processing like spin-coating or film casting, which is not feasible for insoluble alternatives.
ConditionsSolubility testing of synthesized polyimides and polyamides in various organic solvents at room temperature. [REFS-1, REFS-2]

Good solubility in common industrial solvents simplifies manufacturing workflows, reduces processing costs, and allows for the fabrication of defect-free thin films essential for electronics and separation membranes.

Precursor for High-Temperature Polyimide Films in Flexible Electronics

The superior thermal stability (high Tg) imparted by the rigid para-oriented benzoxazole structure makes this compound a preferred monomer for synthesizing polyimide films used as substrates and insulating layers in flexible displays and printed circuit boards that undergo high-temperature soldering and processing. [1]

Monomer for Solution-Processable Gas Separation Membranes

Polymers derived from 4-(benzo[d]oxazol-2-yl)aniline exhibit the necessary solubility in organic solvents to allow for fabrication via solution-casting methods. This processability, combined with the intrinsic rigidity of the polymer backbone, is advantageous for creating membranes with well-defined microporosity for efficient gas separation applications. [2]

Building Block for High-Strength, Thermally-Resistant Fibers and Composites

The linear and rigid nature of polymers synthesized from this monomer contributes to excellent mechanical properties, including high tensile strength and modulus. This makes it a suitable choice for producing advanced fibers and as a matrix resin for composites in the aerospace and defense industries, where performance at elevated temperatures is non-negotiable. [1]

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

210.079312947 Da

Monoisotopic Mass

210.079312947 Da

Heavy Atom Count

16

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20934-81-0

Wikipedia

Benzenamine, 4-(2-benzoxazolyl)-

General Manufacturing Information

Benzenamine, 4-(2-benzoxazolyl)-: INACTIVE

Dates

Last modified: 08-15-2023
Hoon et al. An integrated platform of genomic assays reveals small molecule bioactivities Nature Chemical Biology, doi: 10.1038/nchembio.100, published online 13 July 2008. http://www.nature.com/naturechemicalbiology

Explore Compound Types